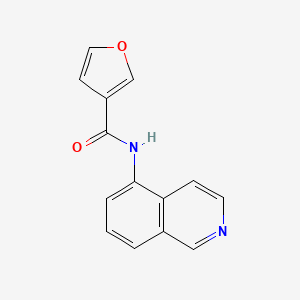

N-isoquinolin-5-ylfuran-3-carboxamide

Description

N-isoquinolin-5-ylfuran-3-carboxamide is a heterocyclic carboxamide compound featuring an isoquinoline moiety fused to a furan ring. The furan-carboxamide scaffold is notable for its role in modulating molecular interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

N-isoquinolin-5-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(11-5-7-18-9-11)16-13-3-1-2-10-8-15-6-4-12(10)13/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVELMQLRUFDHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-Isoquinolin-5-ylfuran-3-carboxamide and its derivatives are being investigated for their therapeutic potential in treating a range of diseases, particularly cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth. For instance, compounds derived from isoquinoline structures have shown significant antiproliferative effects on various cancer cell lines by targeting specific pathways such as the vascular endothelial growth factor receptor (VEGFR) signaling pathway. A study demonstrated that modifications to the isoquinoline structure can enhance its activity against cancer cells, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Isoquinoline derivatives have been linked to neuroprotective activities. Research indicates that they may help mitigate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. The compound's structural characteristics contribute to its interaction with biological targets involved in neuroprotection .

Biological Research

This compound is also valuable in biological research, particularly in enzyme inhibition studies.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is crucial for understanding metabolic pathways and developing therapeutic agents. Isoquinoline derivatives are known to inhibit enzymes such as kinases and phosphatases, which play vital roles in cell signaling and metabolism .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the industrial sector.

Dyes and Pigments

Isoquinoline derivatives are utilized in the production of dyes and pigments due to their vibrant colors and stability. The unique chemical structure allows for modifications that enhance color properties, making them suitable for various industrial applications.

Agricultural Chemicals

Research has indicated that certain isoquinoline derivatives exhibit growth-promoting effects on plants. This suggests potential applications in agriculture as biostimulants or protective agents against pests and diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related carboxamide derivatives, particularly 2-isonicotinoyl-N-substituted-hydrazinecarboxamides (e.g., compounds 3a–v in ), which share functional groups but differ in core heterocyclic systems. Key points of differentiation include:

Structural Differences

- Core Heterocycles: N-isoquinolin-5-ylfuran-3-carboxamide contains a bicyclic isoquinoline (two fused benzene rings with one nitrogen atom) and a furan ring. 2-Isonicotinoyl derivatives (e.g., 3a–v) feature a pyridine ring (monocyclic with one nitrogen) and a hydrazine-carboxamide linkage.

Substituent Effects

highlights substituent-driven variability in 2-isonicotinoyl derivatives:

- Electron-donating groups (e.g., 4-methoxy) may stabilize intermediates, improving yields.

- Bulky substituents (e.g., 4-tert-butyl) could sterically hinder reactions, reducing efficiency.

Data Table: Comparison of Key Carboxamide Derivatives

Research Findings and Implications

- Synthetic Efficiency: The high yields of 2-isonicotinoyl derivatives suggest well-optimized protocols, whereas this compound may require more complex steps due to its bicyclic system.

- Biological Relevance: Pyridine-based carboxamides (e.g., 3a–v) are often explored as antimicrobial agents. The isoquinoline-furan hybrid could offer enhanced bioactivity due to increased lipophilicity and binding surface area.

- Limitations : Evidence gaps exist for the target compound’s physicochemical properties (e.g., solubility, logP) and biological data, necessitating further studies.

Q & A

Basic Research Question

- HPLC : Purity assessment (>95%) using UV detection (λ = 254 nm) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., furan C=O at ~165 ppm) .

- Mass Spectrometry : ESI-MS verifies molecular weight ([M+H]+ at m/z 321.2) .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives?

Advanced Research Question

- Structural Modifications : Introduce electron-withdrawing groups (-NO₂, -CF₃) at the isoquinoline 5-position and vary furan substituents .

- Assays : Conduct enzyme inhibition (IC₅₀) and cell viability assays (10 nM–100 µM dose range) .

- Data Analysis : Use multivariate regression to correlate LogP, Hammett σ values, and bioactivity .

- Controls : Include reference compounds (e.g., kinase inhibitors) for assay validation .

What methodological approaches address contradictions in reported biological activity data?

Advanced Research Question

- Standardization : Replicate assays under controlled conditions (10% FBS, 48h incubation) .

- Orthogonal Validation : Combine surface plasmon resonance (SPR) binding studies with cellular assays .

- Meta-Analysis : Stratify data by cell type (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

- Batch Characterization : Use HPLC-MS to rule out compound variability .

What strategies mitigate solubility challenges during in vitro testing?

Basic Research Question

- Stock Solutions : Prepare in DMSO (10 mM) and dilute in assay buffer (final DMSO ≤0.1%) .

- Co-Solvents : Use PEG-400 (5%) or cyclodextrins to enhance dispersion .

- Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies .

How can computational modeling optimize pharmacokinetic profiles?

Advanced Research Question

- ADMET Predictions : Use SwissADME to prioritize derivatives with LogP 1–3 and polar surface area <90 Ų .

- Molecular Dynamics : Simulate binding stability to targets (e.g., EGFR kinase) using AMBER force fields .

- Metabolite Prediction : Identify deuteration sites to prolong half-life via tools like GLORYx .

What in vivo models are appropriate for evaluating therapeutic efficacy?

Advanced Research Question

- Xenograft Models : Use MDA-MB-231 breast cancer in BALB/c nude mice (oral gavage, 10 mg/kg) .

- Pharmacokinetics : Quantify plasma levels via LC-MS/MS (Cmax, T½) .

- Toxicity Screening : Perform histopathology (H&E staining) on liver/kidneys .

What safety protocols are essential for laboratory handling?

Basic Research Question

- PPE : Nitrile gloves, goggles, and fume hood use .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

- Storage : -20°C under argon in amber vials to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.